3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC20024229
Molecular Formula: C25H17ClO4
Molecular Weight: 416.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17ClO4 |
|---|---|
| Molecular Weight | 416.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C25H17ClO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3 |
| Standard InChI Key | XBQWLTQIIGQCNW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Introduction
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. It features a unique fused structure combining chromene and furan rings, with a chlorophenyl group, a methoxyphenyl group, and a methyl group attached to its core. This compound has a molecular formula of C25H18ClO3 and a molecular weight of approximately 374.83 g/mol.
Biological Activities and Applications
This compound is notable for its potential biological activities and applications in medicinal chemistry. The specific arrangement of substituents on the chromene core can significantly affect its reactivity and pharmacological properties. Preliminary studies suggest that it may interact with various molecular targets, potentially involving mechanisms that are still under investigation.
Comparison with Similar Compounds
To understand the unique properties of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one, it is helpful to compare it with other compounds in the furochromene class. The following table highlights some of these comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | C26H20O3 | Lacks chlorine substituent; exhibits anti-inflammatory and anticancer properties. |
| 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one | C26H22O4 | Features dual methoxy substitutions enhancing biological activity and stability. |
| 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | C24H20O2 | Lacks methoxy group; additional methyl group affects properties. |
Analytical Techniques and Characterization
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the structure and purity of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one. These methods provide detailed information about the compound's molecular structure and help in assessing its chemical properties.
Potential Applications
The compound has several potential applications in scientific research, particularly in medicinal chemistry due to its unique structural attributes and versatile reactivity. Its interaction with biological targets could lead to various therapeutic applications, although further research is needed to fully understand its mechanisms of action.
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